

physicochemical properties of 2-bromo-5,6dichloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-bromo-5,6-dichloro-1Hbenzimidazole

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An In-depth Technical Guide to the Physicochemical Properties of **2-bromo-5,6-dichloro-1H-benzimidazole**

Introduction

2-bromo-5,6-dichloro-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its tri-halogenated structure is a critical determinant of its biological activity and serves as a versatile scaffold for the synthesis of more complex molecules.[1] This compound is a key precursor in the development of potent antiviral agents, most notably those targeting the Human Cytomegalovirus (HCMV).[1] The bromine atom at the 2-position provides a reactive site for various chemical transformations, including substitution and coupling reactions, making it a valuable building block for synthetic chemists.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its biological significance.

Physicochemical and Computed Properties

The physicochemical properties of **2-bromo-5,6-dichloro-1H-benzimidazole** have been characterized through both experimental and computational methods. These properties are fundamental to understanding its behavior in chemical and biological systems.

Quantitative Data Summary



The following tables summarize the key physical, chemical, and computed properties of the molecule.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-bromo-5,6-dichloro-1H- benzimidazole	[1][2]
Molecular Formula	C7H3BrCl2N2	[1][3][4]
Molecular Weight	265.92 g/mol	[1][3][4]
CAS Number	142356-40-9	[1]
Density	1.967 g/cm ³	[1]
Boiling Point	414.8°C at 760 mmHg	[1]
Flash Point	204.7°C	[1]
Appearance	White to Off-White Solid (inferred)	[5]

| Solubility | Insoluble in water (inferred) |[5][6]|

Table 2: Computed Properties

Property	Value	Source
XLogP3	3.8	[2]
pKa (Predicted)	9.81 ± 0.10 (for 2-bromo-1H-benzimidazole)	[5][6]
Topological Polar Surface Area	28.7 Ų	[2]
Hydrogen Bond Donor Count	1	[2]

| Hydrogen Bond Acceptor Count| 2 |[2] |



Experimental Protocols Synthesis of 2-bromo-5,6-dichloro-1H-benzimidazole

A primary method for the synthesis of 2-bromo-5,6-dichlorobenzimidazole involves the reaction of a benzimidazol-2-one precursor with a brominating agent.[7]

Principle: This process achieves the conversion of a carbonyl group at the 2-position of the benzimidazole ring to a bromo group. The synthesis starts with the cyclization of 4,5-dichloro-o-phenylenediamine to form the intermediate 5,6-dichlorobenzimidazole-2-one, which is then brominated.

Detailed Methodology:[7]

- Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one
 - 4,5-dichloro-o-phenylenediamine is cyclized using carbonyl di-imidazole. This reaction forms the stable 5,6-dichlorobenzimidazol-2-one intermediate.
- Step 2: Bromination
 - The resulting 5,6-dichlorobenzimidazole-2-one is reacted with phosphorous oxybromide (POBr₃).
 - The reaction mixture is heated to facilitate the substitution of the carbonyl oxygen with a bromine atom, yielding the final product, 2-bromo-5,6-dichloro-1H-benzimidazole.

Purification and Characterization: The final product is typically purified using standard techniques such as recrystallization or column chromatography. Purity and structural confirmation are achieved through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Biological Activity and Mechanism of Action

2-bromo-5,6-dichloro-1H-benzimidazole is a crucial intermediate for synthesizing antiviral compounds.[1] Its most notable derivative is the ribosylated form, 2-bromo-5,6-dichloro-1- β -D-ribofuranosyl benzimidazole (BDCRB), which exhibits potent and selective activity against Human Cytomegalovirus (HCMV).[1]

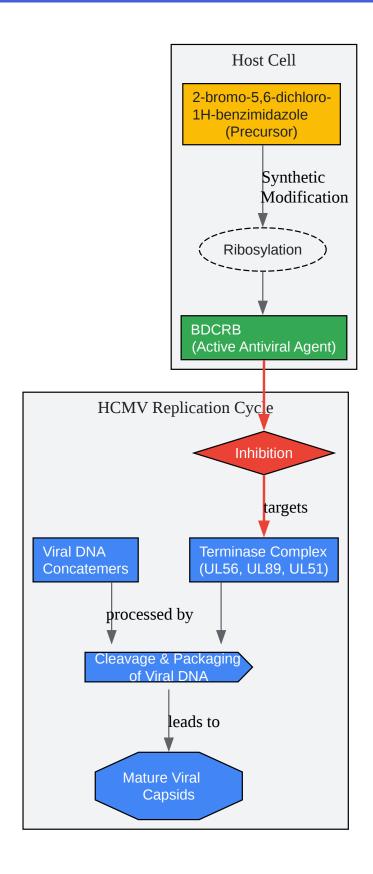


The antiviral action of BDCRB is attributed to its ability to inhibit the HCMV terminase complex. [1] This enzyme is essential for the late stages of viral replication, specifically for cleaving and packaging the viral DNA into capsids. By inhibiting this complex, BDCRB effectively halts the formation of new, infectious virions. The 2-bromo-5,6-dichloro substitution pattern is considered critical for binding to the viral enzyme.[1]

Logical Workflow for Antiviral Action

The following diagram illustrates the mechanism of action of BDCRB, the active derivative of **2-bromo-5,6-dichloro-1H-benzimidazole**.





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Caption: Mechanism of HCMV inhibition by the derivative BDCRB.



Conclusion

2-bromo-5,6-dichloro-1H-benzimidazole is a compound with significant synthetic utility and biological relevance. Its defined physicochemical properties, coupled with a reactive bromine handle, make it an ideal starting material for constructing complex bioactive molecules. The established role of its derivatives in potent antiviral therapies, particularly against HCMV, underscores its importance in drug discovery and development. Further research into this scaffold could yield novel therapeutics with diverse applications.

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- To cite this document: BenchChem. [physicochemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b114904#physicochemical-properties-of-2-bromo-5-6-dichloro-1h-benzimidazole]

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